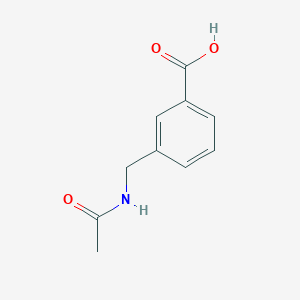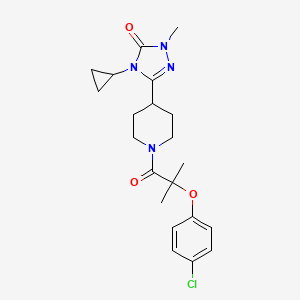
3-(Acetamidomethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetamidomethyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is characterized by the presence of an acetamidomethyl group attached to the benzene ring of benzoic acid. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetamidomethyl)benzoic acid typically involves the acylation of 3-(aminomethyl)benzoic acid with acetic anhydride or acetyl chloride under basic conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The reaction mixture is usually subjected to purification processes such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Acetamidomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamidomethyl group to an aminomethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of aminomethyl derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Acetamidomethyl)benzoic acid is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-(Acetamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetamidomethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The benzene ring can also engage in π-π interactions with aromatic residues in proteins, affecting their conformation and activity .
Comparison with Similar Compounds
3-(Aminomethyl)benzoic acid: Lacks the acetamidomethyl group, making it less hydrophobic and less reactive in certain chemical reactions.
4-(Acetamidomethyl)benzoic acid: The position of the acetamidomethyl group on the benzene ring affects its reactivity and interaction with other molecules.
Uniqueness: 3-(Acetamidomethyl)benzoic acid is unique due to the specific positioning of the acetamidomethyl group, which imparts distinct chemical and physical properties. This positioning influences its reactivity in synthetic reactions and its interactions in biological systems .
Properties
IUPAC Name |
3-(acetamidomethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUIAYCGLVNRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)
![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)

![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)
![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)
![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)

